Periplocin
Description
Origin and Historical Context of Periplocin in Traditional Medicine
This compound is a plant-derived glycoside primarily extracted from the root bark of Periploca sepium Bunge, a plant belonging to the Asclepiadaceae family. medchemexpress.comwikipedia.org Known as "Cortex Periplocae" (or "Xiangjiapi" and "Bei-wujiapi") in Traditional Chinese Medicine (TCM), the root bark of P. sepium has a long history of medicinal use, dating back over 2000 years, with its first recording in the ancient text Shen Nong Ben Cao Jing. nih.govnih.gov Traditionally, Cortex Periplocae has been employed for the treatment of conditions such as rheumatoid arthritis, for strengthening bones and tendons, and as a cardiotonic agent. nih.govtandfonline.comtargetmol.com While traditionally used for rheumatic conditions and as a tonic, scientific studies of Cortex Periplocae have identified over 100 components, with this compound being a major focus due to its potential pharmaceutical effects. wikipedia.org
Chemical Classification and Structural Overview of this compound
This compound is classified as a cardiac glycoside. medchemexpress.comnih.govtandfonline.combiomol.com Cardiac glycosides are a class of organic compounds that contain a glycoside (sugar) portion and a non-sugar portion (aglycone or genin) attached to a steroid structure. researchgate.netresearchgate.net
As a cardiac glycoside, this compound shares structural similarities with other well-known compounds in this class, such as digoxin (B3395198), digitoxin, and ouabain, all of which contain a steroid skeleton linked to a carbohydrate moiety. researchgate.net This classification highlights its potential to influence cardiac activity, consistent with its traditional use as a cardiotonic agent. wikipedia.orgnih.govtandfonline.combiomol.com
The chemical structure of this compound consists of a steroid aglycone and a sugar chain attached at the C-3 position. biomol.commdpi.com Specifically, it is a cardenolide, a type of cardiac glycoside characterized by a five-membered butenolide ring at the C-17 position of the steroid nucleus. researchgate.net The formal name of this compound is (3beta,5beta)-3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-card-20(22)-enolide. biomol.com Its molecular formula is C₃₆H₅₆O₁₃, and it has a molecular weight of 696.8 g/mol . biomol.combiocompare.com The CAS number for this compound is 13137-64-9. medchemexpress.combiomol.comchemblink.com
This compound as a Cardiac Glycoside
Significance of this compound in Contemporary Biomedical Research
Detailed Research Findings
Research into this compound has revealed several key findings regarding its mechanisms of action and effects on various cell types.
Anticancer Activity:
this compound has demonstrated promising anticancer effects both in vitro and in vivo. tandfonline.com
It has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. biomol.comscienceopen.comcaymanchem.comkarger.comspandidos-publications.com
Mechanistically, this compound induces apoptosis (programmed cell death) in cancer cells through various pathways. tandfonline.combiomol.comcaymanchem.comkarger.comresearchgate.netresearchgate.net
In colorectal cancer cells, this compound promotes lysosomal damage and induces apoptosis, potentially through upregulating LGALS3 (galectin 3) and inducing excessive lysophagy. tandfonline.com
In gastric cancer cells, this compound has been shown to inhibit cell viability and induce apoptosis via the ERK1/2-EGR1 pathway. karger.com It can decrease the expression of anti-apoptotic protein Mcl-1 and increase cleaved caspase-3 in a dose-dependent manner. karger.com
Studies in lung cancer cell lines have shown this compound inhibits growth and induces apoptosis, potentially by blocking AKT/ERK signaling pathways. caymanchem.com Proteomic analysis in A549 lung cancer cells treated with this compound revealed changes in the expression of proteins related to transcription and proteolysis. frontiersin.org
this compound has also shown the ability to reduce tumor growth in mouse xenograft models of hepatocellular carcinoma and lung cancer. biomol.comcaymanchem.comnih.gov
In pancreatic cancer cells, this compound inhibits proliferation and induces apoptosis, potentially by regulating the AMPK/mTOR pathway and inhibiting p70S6 kinase. scienceopen.comresearchgate.net
this compound has shown effects on myxofibrosarcoma cells, decreasing viability and inducing apoptosis and cell cycle arrest, potentially via the ERK/p38/JNK pathway. researchgate.netnih.gov
Cardiac Effects:
Consistent with its traditional use, this compound has shown cardiotonic effects. wikipedia.orgnih.gov
Studies have indicated that this compound can improve the structure and function of the left ventricle in rat models of chronic heart failure. biomol.comcaymanchem.commdpi.com
It has also been shown to increase the viability and proliferation of mouse cardiac microvascular endothelial cells. biomol.comcaymanchem.com
Other Activities:
this compound has the potential to facilitate wound healing through the activation of Src/ERK and PI3K/Akt pathways mediated by Na/K-ATPase. medchemexpress.com It has been shown to increase proliferation and collagen production in fibroblast cells. medchemexpress.com
this compound has been identified as a compound with potential senolytic activity, capable of eliminating senescent cells while preserving healthy cells. auctoresonline.org These compounds may bind to proteins like Bcl-2, which are involved in apoptosis regulation. auctoresonline.org
Cellular Pathway Modulation:
this compound has been observed to influence various cellular signaling pathways, including ERK, PI3K/Akt, AMPK/mTOR, ERK1/2-EGR1, and the β-catenin/TCF pathway. medchemexpress.combiomol.comscienceopen.comcaymanchem.comkarger.comresearchgate.netspandidos-publications.comresearchgate.net These interactions are thought to underlie its observed biological effects, particularly its anticancer properties. tandfonline.comscienceopen.comkarger.comspandidos-publications.com
While detailed quantitative data tables (like IC50 values for various cell lines) were mentioned in the search results, extracting and presenting them in a universally "interactive" format within this text-based response is not directly feasible. However, the findings indicate that such data exists in the cited literature and is crucial for understanding the potency of this compound in different contexts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O13/c1-18-31(49-32-30(41)29(40)28(39)25(16-37)48-32)24(44-4)14-27(46-18)47-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-17-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33-,34-,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBPKUMWVXUSCA-AXQDKOMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030586 | |
| Record name | Periplocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13137-64-9 | |
| Record name | Periplocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13137-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Periplocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Periplocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13137-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERIPLOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/199X940O3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Activities and Mechanisms of Action of Periplocin
Anticancer Research
Periplocin has demonstrated promising anticancer effects in both in vitro and in vivo studies across several cancer types. Its mechanisms often involve the inhibition of cell proliferation and growth, as well as the induction of apoptosis and autophagy.
Inhibitory Effects on Cell Proliferation and Growth
This compound has been shown to significantly inhibit the proliferation and growth of cancer cells in a concentration- and time-dependent manner across various cancer types.
Studies have shown that this compound inhibits the proliferation of OSCC cells, including SCC-15 and CAL-27 cell lines. This inhibition was observed to be dependent on both the concentration of this compound and the duration of treatment. For instance, treatment with this compound for 24, 48, and 72 hours significantly reduced cell proliferation. The sensitivity to this compound varied between cell lines, with CAL-27 cells showing higher sensitivity than SCC-15 cells at certain time points and concentrations amegroups.org. This compound may inhibit OSCC cell growth by affecting the cell cycle, potentially through its influence on CDK1 and CDK2 amegroups.org.
| OSCC Cell Line | Treatment Duration | This compound Concentration | Effect on Proliferation | Citation |
| SCC-15 | 24, 48, 72 h | Various | Significantly reduced | amegroups.org |
| CAL-27 | 24, 48, 72 h | Various | Significantly reduced | amegroups.org |
This compound has been found to inhibit the proliferation of pancreatic cancer cell lines, such as PANC1 and CFPAC1. Real-time cell analysis (RTCA) and colony formation assays have demonstrated that this compound treatment significantly inhibits the growth and decreases colony formation in these cells in a concentration- and time-dependent manner scienceopen.comnih.gov. For example, treatment with 125 nM and 250 nM this compound significantly inhibited the growth of pancreatic cancer cells scienceopen.com. This compound inhibits pancreatic cancer cell proliferation and induces apoptosis by activating the AMPK/mTOR pathway and inhibiting p70 S6K nih.govnih.govnih.govresearchgate.net. Inhibition of the AMPK/mTOR signaling pathway was shown to reduce this compound-induced proliferation inhibition scienceopen.com. In in vivo studies using xenograft models, this compound inhibited the growth of CFPAC1 tumors in nude mice scienceopen.comnih.govnih.govresearchgate.net.
| Pancreatic Cancer Cell Line | Assay Type | This compound Concentration | Effect on Proliferation/Growth | Citation |
| PANC1 | RTCA, Colony formation | 125 nM, 250 nM | Significantly inhibited proliferation and decreased colony formation | scienceopen.comnih.gov |
| CFPAC1 | RTCA, Colony formation | 125 nM, 250 nM | Significantly inhibited proliferation and decreased colony formation | scienceopen.comnih.gov |
| CFPAC1 (xenograft) | Tumor volume/weight | Not specified (in vivo) | Inhibited tumor growth | scienceopen.comnih.govnih.govresearchgate.net |
This compound treatment has been shown to markedly inhibit the growth of various human CRC cell lines in a dose-dependent manner. Tested cell lines include DLD-1, SW480, HCT116, SW620, HT29, LOVO, and RKO, with IC50 values ranging from 0.12 μM to 0.82 μM after 24-hour treatment tandfonline.com. The proliferation of CRC cells was significantly suppressed, as indicated by reduced numbers of clones and decreased EdU incorporation tandfonline.com. This compound also caused cell cycle arrest in CRC cells, with an increase in the proportion of cells in the G2/M phase tandfonline.com. In contrast, no obvious anti-proliferative effect was observed in normal human colon mucosal epithelial cells (NCM460) at concentrations that inhibited cancer cells tandfonline.com. In vivo studies using a mouse xenograft model with SW480 cells showed that this compound treatment resulted in a marked reduction in tumor size, weight, and growth rate tandfonline.com. This compound suppresses the growth of CRC cells by triggering LGALS3 (galectin 3)-mediated lysophagy tandfonline.comresearchgate.nettandfonline.comnih.govresearchgate.net.
| CRC Cell Line | Assay Type | This compound IC50 (24h) | Effect on Growth/Proliferation | Citation |
| DLD-1 | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth, suppressed proliferation, caused G2/M arrest | tandfonline.com |
| SW480 | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth, suppressed proliferation, caused G2/M arrest | tandfonline.com |
| HCT116 | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth | tandfonline.com |
| SW620 | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth | tandfonline.com |
| HT29 | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth | tandfonline.com |
| LOVO | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth | tandfonline.com |
| RKO | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth | tandfonline.com |
| SW480 (xenograft) | Tumor size, weight, growth rate | Not specified (in vivo) | Reduced tumor size, weight, and growth rate | tandfonline.com |
This compound has been identified as an active ingredient in Cortex periplocae that inhibits the growth of hepatocellular carcinoma (HCC) cells, including TRAIL-resistant lines nih.gov. This compound was able to inhibit HCC growth in xenograft models nih.gov. Treatment with this compound significantly inhibited Ki67 expression in Huh-7 tumors, suggesting inhibition of tumor growth in vivo nih.gov. It also reduced the percentage of cyclin-D1-positive cells in Huh-7 tumors nih.gov. This compound has been reported to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in HCC cells by inhibiting the AKT/NF-κB pathway nih.gov.
| Liver Cancer Cell Line | Assay Type | Effect on Growth/Proliferation | Citation |
| HCC cells (TRAIL-resistant) | Not specified (in vitro) | Inhibited growth | nih.gov |
| Huh-7 (xenograft) | Ki67 expression, Cyclin-D1 expression | Inhibited Ki67 and reduced Cyclin-D1 expression, suggesting inhibited tumor growth | nih.gov |
| HCC cells | Not specified (in vitro) | Inhibited proliferation, induced cell cycle arrest | nih.gov |
This compound has demonstrated an inhibitory effect on gastric cancer cell viability in a dose-dependent manner karger.comresearchgate.net. It inhibits the proliferation of gastric cancer cells and induces apoptosis both in vitro and in vivo karger.comresearchgate.net. This compound inhibits cell viability via the ERK1/2-EGR1 pathway to induce apoptosis karger.comresearchgate.net. It also inhibited the growth of tumor xenografts in vivo karger.comresearchgate.net. This compound increased the death receptors in gastric cancer cells by activating the ERK1/2-EGR1 pathway, thereby exerting an antitumor effect nih.govresearchgate.net.
| Gastric Cancer Cell Type | Assay Type | Effect on Viability/Proliferation | Citation |
| Gastric cancer cells | MTS assay | Inhibitory effect on viability in a dose-dependent manner | karger.comresearchgate.net |
| Gastric cancer cells | Not specified (in vitro and in vivo) | Inhibits proliferation | karger.comresearchgate.net |
| Gastric cancer xenografts | Tumor growth | Inhibited growth | karger.comresearchgate.net |
Myxofibrosarcoma (MFS)
This compound has demonstrated inhibitory effects on myxofibrosarcoma (MFS) cells. Research indicates that this compound can lead to growth suppression and promote apoptosis in liposarcoma cell lines, a related type of sarcoma dovepress.com. Furthermore, studies have shown that this compound can arrest the cell cycle of human myxofibrosarcoma cells in the G2/M phase. This cell cycle arrest is reported to occur via the ERK/p38/JNK pathway dovepress.comresearchgate.net. Investigations using myxofibrosarcoma cell lines, including subclones reflecting tumor heterogeneity, have shown promising effects of this compound, with higher effectiveness observed compared to doxorubicin (B1662922) in some instances researchgate.net. Apoptosis induction and cell cycle arrest mediated by this compound in human myxofibrosarcoma cells have been linked to the ERK/p38/JNK pathway researchgate.netnih.govdntb.gov.ua.
Multiple Myeloma (MM)
This compound exhibits cytotoxic effects on multiple myeloma (MM) cells. Studies have shown that this compound can inhibit the unfolded protein response (UPR), specifically suppressing the constitutive activation of the IRE1-XBP1 pathway in human MM cell lines such as AMO1 and RPMI8226 ashpublications.orgresearchgate.netnih.gov. This compound has also been shown to downregulate the transcription and protein levels of c-Myc, a key oncogene, in MM cells researchgate.net. Furthermore, this compound has demonstrated the ability to overcome bortezomib (B1684674) resistance in MM by suppressing growth and downregulating cell adhesion molecules selleckchem.comresearchgate.net. Low concentrations of this compound have been observed to increase the expression of immunologically important molecules like ICAM-1, 4-1BBL, and the therapeutic target molecule SLAMF7 in MM cells, potentially enhancing antibody-dependent cell-mediated cytotoxicity by Elotuzumab and T-cell dependent cellular cytotoxicity by Teclistamab ashpublications.org.
Lung Cancer
In vitro and in vivo studies have indicated that this compound inhibits the growth of lung cancer cells and induces apoptosis in a time- and dose-dependent manner nih.govresearchgate.net. This compound treatment has been shown to induce cell cycle arrest in lung cancer cells, with some studies reporting arrest in the G0/G1 phase nih.govresearchgate.net while another suggests G2/M phase arrest dovepress.com. The anti-cancer activity of this compound in lung cancer is associated with decreased levels of phosphorylated AKT and ERK nih.govresearchgate.net. Comparative proteomic analysis has revealed that this compound inhibits lung cancer growth by downregulating proteins such as ATP5A1, EIF5A, ALDH1, and PSMB6 nih.govchemfaces.comphytopurify.com.
Lymphoma
This compound has demonstrated anti-tumor effects in lymphoma cells. In vitro experiments using lymphoma cell lines like HuT 78 and Jurkat have shown that this compound significantly inhibits their proliferation in a dose- and time-dependent manner nih.govnih.govresearchgate.net. Importantly, this compound had no significant effect on the viability of normal peripheral blood lymphocytes nih.govnih.gov. This compound promotes apoptosis and arrests the cell cycle in the G2/M phase in lymphoma cells by downregulating the protein levels of CDK1 and cyclin B1 dovepress.comnih.govnih.gov. Network pharmacology analysis suggests that this compound's anti-lymphoma effects involve multiple targets and signaling pathways, including the PI3K-Akt, Ras, and MAPK signaling pathways dovepress.comnih.govnih.gov.
Induction of Apoptosis
A key mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis across various cancer cell types dovepress.comashpublications.orgresearchgate.netnih.govselleckchem.comnih.govchemfaces.comphytopurify.comwikidata.orgtandfonline.comnih.govctdbase.orgresearchgate.net. This compound has been shown to promote apoptosis in colorectal cancer, liver cancer, gastric cancer, myxofibrosarcoma, and pancreatic cancer tandfonline.com.
Mechanisms of Apoptosis Induction
This compound induces apoptosis through several pathways, including the activation of caspase signaling cascades.
This compound is known to activate caspase-dependent apoptotic pathways dovepress.comresearchgate.net. The activation of initiator caspases (like caspase-8 and caspase-9) and effector caspases (like caspase-3) is a critical step in the apoptotic process.
Research indicates that this compound can induce the expression of death receptors, such as DR4 and FADD, which are involved in initiating the extrinsic apoptotic pathway dovepress.comphytopurify.com. This induction is linked to the activation of caspase-3, caspase-8, and caspase-9 dovepress.comphytopurify.com. Additionally, this compound can suppress inhibitors of apoptosis (IAPs), further promoting caspase activation phytopurify.com.
In the context of lung cancer, this compound has been shown to induce apoptosis by modulating the balance of Bcl-2 family proteins, downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax. This shift favors the mitochondrial (intrinsic) apoptotic pathway, leading to the activation of caspase-3 and caspase-9 nih.govresearchgate.net.
Studies on myxofibrosarcoma cells have also indicated caspase 3/7 activation following this compound treatment, although the extent of activation can vary between cell lines researchgate.netresearchgate.net. Cleavage of PARP, a substrate of activated caspases, has also been observed researchgate.netresearchgate.net.
The activation of caspase-8 can directly cleave and activate caspase-3. Alternatively, activated caspase-8 can cleave Bid, a pro-apoptotic protein, which then translocates to the mitochondria and triggers the intrinsic pathway, leading to the activation of caspase-9 and subsequently caspase-3 nih.govplos.org. Caspase-9 is primarily activated through the intrinsic pathway via the formation of the apoptosome complex, which involves cytochrome c release from mitochondria and Apaf-1 nih.gov. Activated caspase-9 then cleaves and activates downstream effector caspases, including caspase-3 nih.govplos.org. The activation of caspase-3, caspase-8, and caspase-9 by this compound highlights its ability to engage both extrinsic and intrinsic apoptotic pathways in cancer cells dovepress.comresearchgate.netnih.govresearchgate.netphytopurify.com.
Table 1: Summary of this compound's Effects on Cancer Cells and Apoptosis
| Cancer Type | Observed Effects | Involved Pathways/Proteins | Caspase Activation (3, 8, 9) | References |
| Myxofibrosarcoma | Growth suppression, Apoptosis induction, G2/M cell cycle arrest | ERK/p38/JNK pathway | Indicated dovepress.comresearchgate.netresearchgate.net | dovepress.comresearchgate.netresearchgate.netnih.govdntb.gov.uatandfonline.com |
| Multiple Myeloma | Cytotoxicity, Inhibition of UPR (IRE1-XBP1), Downregulation of c-Myc, Overcoming bortezomib resistance, Enhanced ADCC/TDCC | IRE1-XBP1 pathway, c-Myc, Na/K-ATPase, ICAM-1, 4-1BBL, SLAMF7 | Not explicitly detailed in search for MM, but general apoptosis induction is noted. | ashpublications.orgresearchgate.netnih.govselleckchem.comresearchgate.net |
| Lung Cancer | Growth inhibition (in vitro & in vivo), Apoptosis induction, G0/G1 or G2/M cell cycle arrest | AKT/ERK signaling pathway, ATP5A1, EIF5A, ALDH1, PSMB6, Bcl-2, Bax | Caspase-3, Caspase-9 nih.govresearchgate.net | dovepress.comnih.govresearchgate.netnih.govchemfaces.comphytopurify.com |
| Lymphoma | Proliferation inhibition, Apoptosis induction, G2/M cell cycle arrest | CDK1, Cyclin B1, PI3K-Akt, Ras, MAPK signaling pathways | Not explicitly detailed in search for Lymphoma, but general apoptosis induction is noted. | dovepress.comnih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net |
| Hepatocellular Carcinoma | Sensitization to TRAIL, Apoptosis induction, Tumor growth repression (in vivo) | DR4, FADD, IAPs | Caspase-3, Caspase-8, Caspase-9 dovepress.comphytopurify.com | dovepress.comphytopurify.com |
| Pancreatic Cancer | Apoptosis induction, Proliferation inhibition, Reduced migration and invasion, Inhibited xenograft growth | AMPK/mTOR pathway, p70 S6K, Autophagy | Caspase family proteins detected nih.govscienceopen.com | selleckchem.comtandfonline.comresearchgate.netnih.govscienceopen.com |
| Colorectal Cancer | Growth inhibition, Apoptosis induction, Lysosomal damage, Excessive lysophagy | LGALS3 | Involved in apoptosis tandfonline.com | tandfonline.com |
| Gastric Cancer | Apoptosis induction, Enhanced TRAIL sensitivity | ERK1/2-Egr1 pathway, Death receptors DR4 and DR5 | Involved in apoptosis researchgate.net | tandfonline.comresearchgate.netnih.gov |
Modulation of Apoptosis-Associated Proteins
Research indicates that this compound modulates the expression of several proteins involved in the apoptotic cascade. Studies in human pancreatic cancer cells (CFPAC1 and PANC1) treated with this compound showed elevated expression of pro-apoptotic proteins such as Bax, cleaved Caspase-8, and cleaved Caspase-3. researchgate.netnih.gov Concurrently, the expression of the anti-apoptotic protein Bcl-2 was decreased. researchgate.netnih.gov Similar findings have been observed in gastric cancer cells (SGC-7901 and MGC-803), where this compound treatment led to a dose-dependent decrease in the anti-apoptotic protein Mcl-1 and non-activated Bid, while increasing cleaved caspase-3 levels. karger.com In lung cancer cells (A549 and LL/2), this compound also induced apoptosis by downregulating Bcl-2 and upregulating Bax, resulting in the activation of caspase-3 and caspase-9. karger.comnih.gov
Here is a summary of the modulation of apoptosis-associated proteins by this compound:
| Cell Line | This compound Treatment | Observed Effects | Source |
| Pancreatic Cancer (CFPAC1, PANC1) | 125 nM, 250 nM for 24 h | Increased Bax, cleaved Caspase-8, cleaved Caspase-3; Decreased Bcl-2 | researchgate.netnih.gov |
| Gastric Cancer (SGC-7901, MGC-803) | 0, 50, 100, or 200 µg/ml for 24 h | Decreased Mcl-1, non-activated Bid; Increased cleaved caspase-3 | karger.com |
| Lung Cancer (A549, LL/2) | Time- and dose-dependent | Downregulated Bcl-2; Upregulated Bax; Activated caspase-3 and caspase-9 | karger.comnih.gov |
| Glioma (U251, TG905) | Dose-dependent | Decreased caspase-3 and PARP; Upregulated cleaved caspase-3 | umw.edu.pl |
Downregulation of Inhibitors of Apoptosis (IAPs)
This compound has been shown to influence the expression of Inhibitors of Apoptosis (IAPs). In TRAIL-resistant human hepatocellular carcinoma (HCC) cells, this compound treatment, particularly in combination with TRAIL, suppressed several IAPs. biocrick.comchemfaces.comnih.gov This downregulation of IAPs contributes to the sensitization of these cells to TRAIL-induced apoptosis and leads to the activation of caspase 3, 8, and 9. biocrick.comnih.gov
Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest in various cancer cell lines, preventing their proliferation. researchgate.nettandfonline.com
G2/M Phase Arrest
Several studies indicate that this compound can arrest the cell cycle at the G2/M phase. In human myxofibrosarcoma cells, this compound treatment led to a dose-dependent decrease in cells in the G1 and S phases, accompanied by a significant increase in cells in the G2/M phase. nih.govresearchgate.net This G2/M arrest was also observed in lymphoma cell lines (HuT 78 and Jurkat) and was associated with the downregulation of CDK1 and cyclin B1 proteins. dovepress.comnih.govmendeley.com Studies in breast cancer cells (MDA-MB-231) also showed that this compound induced a significant G2/M arrest. researchgate.net
Data on G2/M phase arrest induced by this compound:
| Cell Line | This compound Concentration | Treatment Duration | G2/M Phase Percentage (Control) | G2/M Phase Percentage (Treated) | Source |
| HuT 78 Lymphoma | 100 ng/mL | Not specified | 15.13 ± 0.53% | 23.38 ± 1.71% | dovepress.comnih.gov |
| HuT 78 Lymphoma | 200 ng/mL | Not specified | 15.13 ± 0.53% | 28.36 ± 5.13% | dovepress.comnih.gov |
| HuT 78 Lymphoma | 400 ng/mL | Not specified | 15.13 ± 0.53% | 41.15 ± 8.48% | dovepress.comnih.gov |
| Jurkat Lymphoma | 100 ng/mL | Not specified | 15.48 ± 0.65% | 16.41 ± 1.79% | dovepress.comnih.gov |
| Jurkat Lymphoma | 200 ng/mL | Not specified | 15.48 ± 0.65% | 25.39 ± 2.70% | dovepress.comnih.gov |
| Jurkat Lymphoma | 400 ng/mL | Not specified | 15.48 ± 0.65% | 24.28 ± 1.63% | dovepress.comnih.gov |
| Myxofibrosarcoma (MFS) | Respective IC50 | 24 h, 48 h | Decrease in G1/S | Increase in G2/M | nih.govresearchgate.net |
| Breast Cancer (MDA-MB-231) | 7.5 μM | Not specified | Not specified | Significant increase | researchgate.net |
G0/G1 Phase Block
This compound has also been reported to induce cell cycle arrest at the G0/G1 phase in certain cancer cell types. Studies on lung cancer cells demonstrated that this compound inhibited cell growth and induced apoptosis in a time- and dose-dependent manner by causing cell cycle arrest in the G0/G1 phase. karger.comnih.govresearchgate.netresearchgate.net
Modulation of Signal Transduction Pathways
This compound influences various signal transduction pathways critical for cancer cell survival and proliferation.
AMPK/mTOR Pathway Activation
Activation of the AMPK pathway and inhibition of the mTOR pathway are key mechanisms by which this compound exerts its anti-cancer effects in several cell lines. Studies in human pancreatic cancer cells (PANC1 and CFPAC1) have shown that this compound inhibits proliferation and induces apoptosis by activating the AMPK/mTOR pathway and inhibiting p70 S6K. researchgate.netnih.govnih.govscienceopen.comnih.govresearchgate.net This was evidenced by increased p-AMPK expression and decreased p-mTOR expression in treated cells. nih.govscienceopen.com The AMPK/mTOR pathway plays a significant role in regulating autophagy, which can also be influenced by this compound treatment. nih.govscienceopen.comresearchgate.netresearchgate.net Activating AMPK and inhibiting mTOR can repress the growth of various cancer cells. iiarjournals.org
Summary of this compound's effects on the AMPK/mTOR pathway:
| Cell Line | Observed Effects on Pathway Components | Downstream Effects | Source |
| Pancreatic Cancer (PANC1, CFPAC1) | Increased p-AMPK, Decreased p-mTOR, Inhibited p70 S6K | Inhibited proliferation, Induced apoptosis, Induced autophagy | researchgate.netnih.govnih.govscienceopen.comnih.govresearchgate.net |
This compound's impact on other signaling pathways, such as the PI3K-Akt, Ras, and MAPK pathways, has also been indicated through network pharmacology analysis and experimental validation in lymphoma cells. dovepress.comnih.govmendeley.com In lung cancer cells, this compound's anti-cancer activity was associated with decreased levels of phosphorylated AKT and ERK. karger.comnih.govbiocrick.comresearchgate.net Conversely, in fibroblast cells, this compound was shown to activate Src/ERK and PI3K/Akt pathways, promoting proliferation and wound healing, highlighting potential context-dependent effects. medchemexpress.com
Inhibition of Stat3 Signaling
Signal Transducer and Activator of Transcription 3 (Stat3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation, and its aberrant activation is frequently observed in various cancers. This compound has been reported to inhibit Stat3 signal transduction. For instance, studies in human hepatic cells demonstrated that this compound inhibited the proliferation of SMMC-7721 cells and induced G2/M cell cycle arrest by inhibiting Stat3 signaling. mdpi.com Another cardiac glycoside, periplocymarin (B150456), which is also derived from Cortex Periplocae, has been shown to exert anti-hypertrophic effects by inhibiting the JAK2/STAT3 signaling pathway, reducing the phosphorylation and nuclear translocation of STAT3. nih.gov While this specific finding is for periplocymarin, it suggests a potential for related compounds like this compound to also impact this pathway. This compound treatment has also been shown to inhibit p-STAT3 expression in the context of collagen-induced arthritis in mice. plos.org
AKT/ERK Pathway Modulation
The AKT and ERK signaling pathways are central regulators of cell survival, proliferation, and growth. This compound has been shown to modulate these pathways, often leading to the inhibition of cancer cell growth. In lung cancer cells, this compound inhibited growth both in vitro and in vivo by suppressing the Akt/Erk signaling pathway and blocking the cell cycle in the G0/G1 phase. dovepress.comresearchgate.netnih.gov Studies using human (A549) and mouse (LL/2) lung cancer xenograft models showed that this compound's anti-tumor activity was associated with decreased levels of phosphorylated AKT and ERK. researchgate.net this compound has also been reported to promote wound healing through the activation of Src/ERK and PI3K/Akt signaling pathways mediated by Na/K-ATPase in fibroblast cells, indicating a context-dependent effect on these pathways. jci.orgnih.gov
Wnt/β-catenin Signaling Pathway Downregulation
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, playing a significant role in cell proliferation, differentiation, and survival. This compound has been shown to downregulate this pathway. In colon cancer cells, this compound inhibits growth and downregulates the expression of c-myc, both in vitro and in vivo, via beta-catenin/TCF signaling. dovepress.comspandidos-publications.com Research using human colon cancer SW480 cells demonstrated that this compound modulated the β-catenin/TCF signaling pathway, leading to apoptosis and inhibition of cell growth, potentially by downregulating downstream elements like survivin and c-myc. spandidos-publications.com
ERK1/2-EGR1 Pathway
The ERK1/2-EGR1 pathway has been implicated in the apoptotic effects of this compound in certain cancer types. This compound has been shown to induce apoptosis in gastric cancer cells via the activation of the ERK1/2-EGR1 pathway. dovepress.comresearchgate.netkarger.comcaymanchem.comumw.edu.pl Studies revealed that this compound upregulated the expression of both EGR1 and phosphorylated ERK1/2 in gastric cancer cells. karger.com This activation of the ERK1/2-EGR1 pathway is suggested to mediate the inhibitory effects of this compound on gastric cancer cell viability and induce apoptosis. karger.com
ERK/p38/JNK Pathway
The ERK, p38, and JNK pathways are major components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, involved in regulating various cellular responses, including apoptosis and cell cycle arrest. This compound has been shown to mediate its effects through the modulation of these pathways. In human myxofibrosarcoma cells, this compound mediated apoptosis and cell cycle arrest through the ERK/p38/JNK pathway. mdpi.comdovepress.comnih.govscite.ainih.gov this compound treatment led to an upregulation in the expression levels of phospho-ERK, phospho-p38, and phospho-JNK in these cells. nih.govresearchgate.net This suggests that the MAPK family, specifically the ERK, p38, and JNK components, plays a significant role in regulating the apoptotic processes induced by this compound in myxofibrosarcoma cells. researchgate.net
Induction of Autophagy and Lysophagy
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, which can play a dual role in cancer, either promoting survival or inducing cell death. Lysophagy is a specific type of selective autophagy targeting damaged lysosomes. This compound has been found to induce both autophagy and lysophagy. The current theory suggests that this compound promotes the induction of cell apoptosis, inhibits proliferation and migration, and suppresses tumor development by inducing apoptosis and autophagy. dovepress.com this compound has been shown to induce excessive autophagy activation and autophagy-dependent cell death in pancreatic cancer cells, potentially through the AMPK/mTOR pathway. nih.govresearchgate.netnih.gov In colorectal cancer cells, this compound exhibits anticancer activity by promoting lysosomal damage and inducing apoptosis, notably through the induction of excessive lysophagy. researchgate.nettandfonline.comtandfonline.comresearchgate.netnih.govnih.gov
LGALS3 (Galectin 3)-Mediated Lysophagy
A specific mechanism identified for this compound-induced lysophagy involves LGALS3 (Galectin 3). This compound has been shown to suppress the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy. tandfonline.comtandfonline.comresearchgate.netnih.govnih.govorcid.orgtcdb.org Mechanistically, this compound upregulates LGALS3 by binding to it and preventing its Lys210 ubiquitination-mediated proteasomal degradation. researchgate.nettandfonline.comresearchgate.netnih.gov This leads to a massive redirection of LGALS3 to damaged lysosomes, promoting excessive lysophagy and exacerbating lysosomal damage in colorectal cancer cells. tandfonline.comnih.gov Inhibition of LGALS3-mediated lysophagy was found to attenuate this compound-induced lysosomal damage and growth inhibition in these cells, highlighting the critical role of this pathway in this compound's anticancer effects in colorectal cancer. tandfonline.comnih.gov
Suppression of Cell Migration and Invasion Studies have demonstrated that this compound can suppress the migration and invasion of various cancer cells. In pancreatic cancer cells (PANC1 and CFPAC1), this compound treatment significantly reduced their migration and invasion abilitiesnih.govnih.govresearchgate.netresearchgate.net. This effect is associated with the activation of the AMPK/mTOR signaling pathwaynih.govnih.govresearchgate.netresearchgate.net. Similarly, in multiple myeloma (MM) cells (ARP1 and ARP1-BR), this compound treatment reduced cell migration abilityresearchgate.netnih.govresearchgate.net.
Here is a summary of this compound's effects on cell migration and invasion in selected cancer cell lines:
| Cell Line | Cancer Type | Effect on Migration and Invasion | Associated Mechanism | Source |
| PANC1 | Pancreatic Cancer | Suppressed | AMPK/mTOR signaling pathway | nih.govresearchgate.netresearchgate.net |
| CFPAC1 | Pancreatic Cancer | Suppressed | AMPK/mTOR signaling pathway | nih.govresearchgate.netresearchgate.net |
| ARP1 | Multiple Myeloma | Reduced | Downregulation of CAMs | researchgate.netnih.govresearchgate.net |
| ARP1-BR | Multiple Myeloma | Reduced | Downregulation of CAMs | researchgate.netnih.govresearchgate.net |
Impact on Cancer Stemness this compound has been reported to suppress cancer stemness, particularly in multiple myeloma (MM) cells. Treatment with this compound significantly suppressed the stemness of MM cells, including both wild-type (ARP1) and bortezomib-resistant (ARP1-BR) cell linesresearchgate.netnih.govresearchgate.net. This suppression was evidenced by a decreased ALDH ratio and downregulation of the ALDH1A1 gene and iPSC genesresearchgate.netnih.govresearchgate.net.
Data on the effect of this compound on ALDH ratio in MM cells:
| Cell Line | This compound Concentration | ALDH Ratio (% of Control) | Source |
| ARP1 | 0 µM | 100 | researchgate.netnih.govresearchgate.net |
| ARP1 | [Mentioned Concentrations] | Decreased | researchgate.netnih.govresearchgate.net |
| ARP1-BR | 0 µM | 100 | researchgate.netnih.govresearchgate.net |
| ARP1-BR | [Mentioned Concentrations] | Decreased | researchgate.netnih.govresearchgate.net |
Note: Specific concentration values were not consistently available in the provided snippets for direct inclusion in the table, but the sources indicate a concentration-dependent decrease.
Cardiotonic Activity and Cardiac Remodeling this compound is known for its cardiotonic activity and has been investigated for its effects on cardiac remodeling. As a cardiac glycoside, this compound can act on the heart to strengthen positive inotropic forceresearchgate.net. Studies in DOCA-salt-induced heart failure rats demonstrated that this compound could significantly attenuate cardiac structural remodeling and improve cardiac diastolic functionresearchgate.netnih.govresearchgate.net. It also inhibited the recruitment of inflammatory and immune cells and decreased the expression of serum inflammatory cytokines, contributing to the alleviation of cardiac remodelingresearchgate.netnih.govresearchgate.net.
Alleviation of Cardiac Remodeling in Heart Failure
Studies have demonstrated that this compound can significantly attenuate cardiac structural remodeling and improve cardiac diastolic function in models of heart failure. Research in DOCA-salt-induced heart failure rats showed that this compound treatment led to a significant inhibition of the recruitment of inflammatory and immune cells and a decrease in the expression of serum inflammatory cytokines. nih.govresearchgate.netmedsci.cn Furthermore, this compound exhibited effects characteristic of cardiac glycosides, improving cardiomyocyte contractility and calcium transient amplitude. nih.gov These findings suggest that this compound may be a potential therapeutic agent for heart failure with preserved ejection fraction (HFpEF) by addressing diastolic dysfunction, preventing left ventricular hypertrophy, and ameliorating inflammatory responses. nih.govresearchgate.net Cardiac remodeling, a key process in the progression of heart failure, involves changes in the size, shape, structure, and function of the heart, often triggered by cardiac overload or injury, and is closely linked to oxidative stress and inflammation.
Traditional Use in Heart Failure Management
Cortex Periplocae, the source of this compound, has a long history of use in traditional Chinese medicine for the management of heart failure. wikipedia.orgresearchgate.netnih.govwikipedia.org This traditional application is based on its recognized cardiotonic effects. wikipedia.orgresearchgate.netnih.gov Clinical observations have reported the use of formulations containing this compound, such as Xiangjiapi mixture, for treating chronic congestive heart failure, showing notable efficacy rates. researchgate.net this compound is considered a major active constituent contributing to the cardiotonic properties of Cortex Periplocae. wikipedia.org
Anti-inflammatory Effects
This compound and its derivatives have demonstrated significant anti-inflammatory effects in various experimental settings. wikipedia.orgijper.orgnih.govresearchgate.netnih.govnih.govdovepress.comresearchgate.netnih.govresearchgate.net
This compound has been shown to modulate the expression levels of various inflammatory cytokines. In aluminum chloride-stimulated rat models, this compound administration significantly suppressed the concentrations of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. ijper.org Similarly, in DOCA-salt-induced heart failure rats, this compound treatment decreased the expression of serum inflammatory cytokines. nih.govresearchgate.net Studies on TNF-α-induced rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) revealed that this compound decreased the mRNA and protein expression levels of IL-1β and IL-6 in a dose-dependent manner. nih.govdovepress.com Furthermore, research indicates that this compound can inhibit TNF-α-induced inflammation in the context of intervertebral disc degeneration. nih.govresearchgate.net In collagen-induced arthritis mice, Periploca forrestii saponin, which contains this compound, decreased the levels of M1 macrophage cytokines like IL-1β and TNF-α. researchgate.net
Data on the modulation of inflammatory cytokines by this compound:
| Model | Inflammatory Cytokine | Effect of this compound Treatment | Source |
| Aluminum chloride-stimulated rats | IL-1β | Suppressed | ijper.org |
| Aluminum chloride-stimulated rats | TNF-α | Suppressed | ijper.org |
| Aluminum chloride-stimulated rats | IL-6 | Suppressed | ijper.org |
| DOCA-salt-induced heart failure rats | Serum inflammatory cytokines | Decreased | nih.govresearchgate.net |
| TNF-α-induced RA-FLSs | IL-1β (mRNA & protein) | Decreased (dose-dependent) | nih.govdovepress.com |
| TNF-α-induced RA-FLSs | IL-6 (mRNA & protein) | Decreased (dose-dependent) | nih.govdovepress.com |
| Collagen-induced arthritis mice (P. forrestii saponin) | IL-1β | Decreased | researchgate.net |
| Collagen-induced arthritis mice (P. forrestii saponin) | TNF-α | Decreased | researchgate.net |
A key mechanism underlying this compound's anti-inflammatory effects is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.govdovepress.comresearchgate.netresearchgate.netresearchgate.netplos.orgresearchgate.netscienceopen.com Studies have shown that this compound treatment decreases the increased levels of phosphorylated inhibitor of kappa B (p-IκBα)/IκBα and p-NF-κB/NF-κB ratio, which are indicators of NF-κB activation. nih.gov This inhibition of NF-κB signaling contributes to the observed reduction in inflammatory cytokine expression and promotion of apoptosis in inflammatory cells, such as rheumatoid arthritis fibroblasts. nih.govdovepress.com this compound has been indicated to function through the inhibition of NF-κB signaling pathways and attenuating interactions between NF-κB and nuclear factor of activated T-cells 1 (NFATc1). nih.govresearchgate.net Cardiac glycosides, including this compound, are strongly connected to immunogenic cell death and exert immunomodulatory effects, primarily by suppressing T-helper cell activity or modulating the transcription of immune response genes by inhibiting NF-κB. researchgate.net
This compound has demonstrated significant effects on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), which play a crucial role in the pathogenesis of rheumatoid arthritis. biomedpress.orgsmw.chfrontiersin.org Studies on TNF-α-induced RA-FLSs showed that this compound treatment inhibited cell viability in a dose-response manner and triggered cell apoptosis dose-dependently. nih.govdovepress.com This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic regulators such as BAX, cleaved caspase-3, and cleaved caspase-9. nih.gov this compound's ability to decrease cell viability and cytokine expression while promoting apoptosis in RA-FLSs through the inhibition of the NF-κB signaling pathway suggests its potential as a therapeutic approach for rheumatoid arthritis. nih.govdovepress.com Periploca forrestii saponin, containing this compound, has also shown potential in treating rheumatoid arthritis by suppressing inflammatory cytokines and NF-κB pathways. researchgate.netmagtechjournal.com
Data on the effects of this compound on TNF-α-induced RA-FLSs:
| Parameter | Effect of this compound Treatment | Mechanism Involved | Source |
| Cell viability | Inhibited (dose-response) | Inhibition of NF-κB signaling | nih.govdovepress.com |
| Cell apoptosis | Triggered (dose-dependent) | Inhibition of NF-κB signaling | nih.govdovepress.com |
| Bcl-2 expression | Downregulated | Apoptotic regulation | nih.gov |
| BAX expression | Upregulated | Apoptotic regulation | nih.gov |
| Cleaved caspase-3 | Upregulated | Apoptotic regulation | nih.gov |
| Cleaved caspase-9 | Upregulated | Apoptotic regulation | nih.gov |
| IL-1β expression | Decreased (dose-dependent) | Inhibition of NF-κB signaling | nih.govdovepress.com |
| IL-6 expression | Decreased (dose-dependent) | Inhibition of NF-κB signaling | nih.govdovepress.com |
| p-IκBα/IκBα ratio | Decreased | Inhibition of NF-κB signaling | nih.gov |
| p-NF-κB/NF-κB ratio | Decreased | Inhibition of NF-κB signaling | nih.gov |
Inhibition of NF-κB Signaling
Neuroprotective Activity
This compound has demonstrated neuroprotective activity in experimental models of neurodegenerative conditions. ijper.orgmagtechjournal.comphcogres.comphcogres.comscispace.com In a rat model of aluminum chloride-stimulated Alzheimer's disease, this compound exhibited neuroprotective effects. ijper.orgphcogres.comphcogres.com Treatment with this compound significantly suppressed impaired learning ability and memory, reduced lipid oxidation (MDA levels), and inhibited lactate (B86563) dehydrogenase, Na+ K+ ATPase, acetylcholinesterase, and nitric oxide activity. ijper.org It also promoted antioxidant regulation by increasing levels of Reduced glutathione (B108866), Catalase, and Superoxide (B77818) dismutase. ijper.org The neuroprotective potential of this compound in this model is attributed to its potent antioxidant and anti-inflammatory properties, which help to attenuate AlCl3-induced learning deficits, tissue damage, and cholinergic dysfunction by suppressing reactive free radicals and inflammatory mediators. ijper.org These findings suggest that this compound may be a possible therapeutic option for neurodegenerative diseases, although further research is needed. ijper.org
Modulation of Oxidative Stress and Inflammatory Mediators
This compound has demonstrated potential in modulating oxidative stress and inflammatory mediators. Studies have indicated that this compound can attenuate learning deficits, tissue damage, and cholinergic dysfunction induced by agents like aluminium chloride (AlCl3) in rat models, which is attributed to its antioxidant and anti-inflammatory capabilities. ijper.org It has been observed to suppress reactive free radicals and inflammatory mediators. ijper.org
This compound treatment in AlCl3-stimulated Alzheimer's disease models in rats significantly suppressed levels of malondialdehyde (MDA), a marker of lipid peroxidation. ijper.org Concurrently, it enhanced the activity of antioxidant enzymes such as reduced glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), which were found to be considerably lower in AlCl3-administered rats compared to control groups. ijper.org
Furthermore, this compound administration suppressed the concentrations of inflammatory regulators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). ijper.org These findings suggest that this compound's neuroprotective effects may be linked to its ability to counteract oxidative stress and reduce pro-inflammatory cytokine levels. ijper.org
| Marker/Mediator | AlCl3 Group (Relative Level) | This compound Treatment (Relative Level) | Effect of this compound Treatment | Source |
|---|---|---|---|---|
| Malondialdehyde (MDA) | Elevated | Suppressed | Reduction | ijper.org |
| Reduced Glutathione (GSH) | Lowered | Enhanced | Increase | ijper.org |
| Catalase (CAT) | Lowered | Enhanced | Increase | ijper.org |
| Superoxide Dismutase (SOD) | Lowered | Enhanced | Increase | ijper.org |
| Interleukin-1β (IL-1β) | Elevated | Suppressed | Reduction | ijper.org |
| Tumor Necrosis Factor-α (TNF-α) | Elevated | Suppressed | Reduction | ijper.org |
| Interleukin-6 (IL-6) | Elevated | Suppressed | Reduction | ijper.org |
Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease)
This compound has shown potential as a therapeutic option for neurodegenerative diseases, particularly in the context of Alzheimer's disease (AD). ijper.org Research using aluminium chloride-stimulated rat models of AD demonstrated that this compound treatment attenuated learning deficits and tissue damage. ijper.org It also addressed cholinergic dysfunction, a hallmark of AD, by suppressing acetylcholinesterase activity. ijper.org
The observed neuroprotective effects are attributed to this compound's potent antioxidant and anti-inflammatory properties, which help counteract the oxidative stress and neuroinflammation implicated in AD pathogenesis. ijper.org While these findings are promising, further research in various AD models is needed to confirm this compound's neuroprotective activity before clinical trials. ijper.org
Effects on Protein Homeostasis
This compound has been found to influence protein homeostasis, particularly through its effects on the unfolded protein response (UPR). nih.govsciencedaily.com
Suppression of Unfolded Protein Response (UPR)
The unfolded protein response (UPR) is a crucial mechanism that maintains protein homeostasis in the endoplasmic reticulum (ER). nih.govsciencedaily.commdpi.com Dysregulation of UPR signaling is associated with the pathogenesis of various human diseases. nih.govsciencedaily.commdpi.com this compound has been identified as a compound that suppresses the UPR. nih.govsciencedaily.com
Research screening small-molecule compounds from natural extracts revealed that this compound is a potent inhibitor of the UPR. nih.govsciencedaily.com This suppressive effect extends to multiple branches of the UPR signaling network. nih.govsciencedaily.comnagoya-cu.ac.jpeurekalert.org
| Compound | Effect on UPR | Source |
|---|---|---|
| This compound | Suppresses | nih.govsciencedaily.combanrepcultural.org |
Inhibition of IRE1-XBP1 Pathway
One of the key mechanisms by which this compound suppresses the UPR is through the inhibition of the inositol-requiring enzyme 1 (IRE1)-XBP1 pathway. nih.govsciencedaily.comnagoya-cu.ac.jpbanrepcultural.orgresearchgate.net The IRE1-XBP1 axis is a major signaling branch of the UPR that is activated in response to the accumulation of unfolded proteins in the ER. nih.govmdpi.com
Studies have shown that this compound is a potent inhibitor of the IRE1-XBP1 axis. nih.govsciencedaily.comnagoya-cu.ac.jpbanrepcultural.orgresearchgate.net This inhibition includes suppressing the splicing activity of X-box binding protein 1 (XBP1), a key event in the activation of this pathway. nih.govsciencedaily.comnagoya-cu.ac.jpbanrepcultural.orgresearchgate.net this compound has also been shown to suppress the constitutive activation of XBP1. nih.govsciencedaily.comnagoya-cu.ac.jpbanrepcultural.org
Suppression of PERK and ATF6 Axes
In addition to inhibiting the IRE1-XBP1 pathway, this compound also suppresses the other major UPR axes: protein kinase R-like endoplasmic reticulum kinase (PERK) and activating transcription factor 6 (ATF6). nih.govsciencedaily.comnagoya-cu.ac.jpeurekalert.orgbanrepcultural.orgnii.ac.jpnagoya-cu.ac.jp The PERK and ATF6 pathways are distinct branches of the UPR that contribute to the cellular response to ER stress through different mechanisms. mdpi.comf1000research.com
Research indicates that this compound suppresses the activation of both the PERK and ATF6 pathways. nih.govsciencedaily.comnagoya-cu.ac.jpeurekalert.orgbanrepcultural.orgnii.ac.jpnagoya-cu.ac.jp This comprehensive suppression of all three major UPR branches (IRE1, PERK, and ATF6) by this compound highlights its broad impact on protein homeostasis regulation under ER stress conditions. nagoya-cu.ac.jpeurekalert.org
| UPR Pathway | Effect of this compound | Source |
|---|---|---|
| IRE1-XBP1 | Inhibition | nih.govsciencedaily.comnagoya-cu.ac.jpbanrepcultural.orgresearchgate.net |
| PERK | Suppression | nih.govsciencedaily.comnagoya-cu.ac.jpeurekalert.orgbanrepcultural.orgnii.ac.jpnagoya-cu.ac.jp |
| ATF6 | Suppression | nih.govsciencedaily.comnagoya-cu.ac.jpeurekalert.orgbanrepcultural.orgnii.ac.jpnagoya-cu.ac.jp |
Potential Senolytic Activity
In experimental screens using model cell lines of oncogene- and therapy-induced senescence, this compound exhibited senolytic activity with potencies and dose-responses comparable to known senolytics. biorxiv.org Specifically, in senescent A549 cells, this compound displayed strong senolytic action. biorxiv.org The senolytic index (SI), defined as the ratio between the IC50 of control cells and the IC50 of senescent cells, provides a measure of selectivity towards senescent cells. biorxiv.org
| Compound | Cell Type (Senescence Model) | IC50 Control Cells | IC50 Senescent Cells | Senolytic Index (SI) | Source |
|---|---|---|---|---|---|
| This compound | A549 (Therapy-induced) | 267 nM | 72.2 nM | 3.7 | biorxiv.org |
Note: Data extracted from dose-response curves presented in the source.
Wound Healing Promotion
This compound has shown potential in promoting wound healing. Studies using fibroblast L929 cells, a common model for wound healing research, have indicated that this compound can significantly enhance key processes involved in wound repair, including cell proliferation, migration, and collagen production. nih.govmedchemexpress.com These effects are crucial for the closure and regeneration of damaged tissue. The wound healing activity of this compound has also been investigated in in vivo models, such as rat excisional wound models, where it was observed to increase the rate of wound closure, re-epithelialization, granulation tissue formation, and collagen accumulation. nih.gov
Activation of Src/ERK and PI3K/Akt Pathways
A significant mechanism through which this compound promotes wound healing involves the activation of the Src/ERK and PI3K/Akt signaling pathways. nih.govmedchemexpress.com These pathways are well-established regulators of cellular processes vital for wound repair, including cell survival, proliferation, and migration. acs.org Studies have shown that this compound treatment leads to increased phosphorylation of key proteins within these pathways, indicating their activation in a dose-dependent and time-dependent manner in fibroblast cells. medchemexpress.com
Na/K-ATPase Mediated Processes
The activation of the Src/ERK and PI3K/Akt pathways by this compound is mediated by Na/K-ATPase. nih.govmedchemexpress.com Na/K-ATPase, traditionally known for its role in maintaining ion gradients across cell membranes, also functions as a signal transducer. Research indicates that this compound's beneficial effects on wound healing, mediated through the Src/ERK and PI3K/Akt pathways, are dependent on its interaction with Na/K-ATPase. nih.gov Inhibition of the Na/K-ATPase/Src complex or knockdown of Na/K-ATPase expression has been shown to abolish the subsequent activation of these downstream pathways and attenuate the pro-wound healing effects induced by this compound. nih.gov This highlights the critical role of Na/K-ATPase in coupling this compound's presence to the intracellular signaling cascades that promote wound repair.
Below is a summary of the observed effects of this compound on L929 fibroblast cells:
| Effect | Observation | Reference |
| Proliferation | Significantly boosted; increased up to 131% at 20 µM | nih.govmedchemexpress.com |
| Migration | Significantly promoted | nih.govmedchemexpress.com |
| Collagen Production | Stimulated; increased | nih.govmedchemexpress.com |
Pharmacokinetics and Tissue Distribution of Periplocin and Its Metabolites
Absorption Characteristics
Studies indicate that periplocin shows poor absorption when administered orally. nih.gov Despite frequent clinical use via oral administration, detecting this compound in vivo after oral dosing has been challenging, highlighting a need to understand its characteristics post-oral administration. nih.govresearchgate.net Investigations using techniques like single-pass intestinal perfusion in rats have aimed to assess the effective intestinal permeability of this compound. nih.gov These studies have determined parameters such as the fraction absorbed (F(a)), absorption rate constant (K(a)), and effective permeability coefficient (P(eff)). For instance, at a concentration of 6 µg/mL, the determined F(a) of this compound was 0.151 ± 0.072, the K(a) was 0.0102 ± 0.0039/min, and the P(eff) was 0.0021 ± 0.0012 cm/min. nih.gov These findings suggest that this compound may have high permeability and could be absorbed in the rat intestine. nih.gov Following oral administration of Cortex Periplocae extract, the absorption of this compound in vivo has been described as rapid. nih.gov
Metabolite Identification and Quantification
Metabolite identification and quantification are crucial for understanding the biotransformation of this compound. Studies using LC-MS/MS have been developed and validated for the simultaneous determination of this compound and its metabolites in biological samples, such as rat plasma and tissues. nih.govresearchgate.netnih.gov These methods are sensitive and reliable, enabling the identification and quantification of this compound and its metabolic products. nih.govnih.gov
Several metabolites of this compound have been identified and studied:
Periplocymarin (B150456) is an active metabolite of this compound. wikipedia.orgcaymanchem.com It is formed through the hydrolysis and deglycosylation of this compound. researchgate.net Periplocymarin itself has shown pharmacological effects. wikipedia.org LC-MS/MS methods have been developed for the determination of periplocymarin in biological samples, with reported lower limits of quantification (LLOQs) in the range of 0.5 ng/mL to 1 ng/mL in plasma and tissues. researchgate.netnih.gov
Periplogenin (B192074) is another active metabolite of this compound, also a cardenolide. wikipedia.orgcaymanchem.com It is formed from this compound through hydrolysis of glycosidic bonds, particularly in conditions simulating the human digestive tract fluid. frontiersin.org Similar to periplocymarin, LC-MS/MS methods have been validated for the simultaneous determination of periplogenin alongside this compound and periplocymarin in rat plasma and tissues. nih.govresearchgate.netnih.gov The reported LLOQ for periplogenin in these studies is as low as 0.1 ng/mL to 0.48 ng/mL. researchgate.netnih.gov In vitro metabolic profiling of periplogenin in rat liver microsomes has identified main metabolites such as 14-hydroxy-3-oxo-14β-carda-4, 20 (22)-dienolide and 5, 14-dihydroxy-3-oxo-5β, 14β-card-20(22)-enolide. eurekaselect.com
Periplocoside M is another compound related to Periploca sepium. medchemexpress.com Information regarding its specific role as a metabolite of this compound in pharmacokinetic studies is less extensively documented in the provided search results compared to periplocymarin and periplogenin. However, it is listed as a related compound. medchemexpress.comnih.gov
Periplocoside N is a pregnane (B1235032) glycoside isolated from Periploca sepium. medchemexpress.com Similar to Periplocoside M, detailed information specifically on its identification and quantification as a metabolite of this compound within pharmacokinetic studies was not prominently found in the search results. It is recognized as a compound from the same plant source. medchemexpress.com
Periplocoside M
Plasma Concentration Profiles
Following oral administration of this compound, studies in rats have investigated the plasma concentration profiles of this compound and its metabolites. This compound itself was detected in plasma, but often only at a few time points. mdpi.com In contrast, its two main metabolites, periplocymarin and periplogenin, reached maximum plasma concentrations later than the parent compound. mdpi.com Specifically, periplocymarin and periplogenin were reported to reach peak plasma concentrations after 8–10 hours following oral administration of this compound at 50 mg/kg in rats. mdpi.com
Reported maximum plasma concentrations (Cmax) in rats after a 50 mg/kg oral dose of this compound were 1655.63 ± 404.26 ng/mL for periplocymarin and 32.94 ± 9.16 ng/mL for periplogenin. mdpi.com
Tissue distribution studies in rats after a single oral dose of this compound (50 mg/kg) showed that this compound and its two metabolites (periplocymarin and periplogenin) were detected in all selected tissues. nih.govresearchgate.net this compound reached peak concentration quickly in tissues after administration, while periplocymarin and periplogenin reached maximum concentrations more than 4.83 hours post-administration. nih.govresearchgate.net The highest concentrations of analytes tended to be in the liver. nih.govresearchgate.net Higher concentrations were also found in the heart, spleen, lung, and kidney, with a smaller amount distributed into the brain. nih.govresearchgate.net
Here is a summary of plasma concentration data for periplocymarin and periplogenin in rats:
| Compound | Cmax (ng/mL) | Tmax (h) |
| Periplocymarin | 1655.63 ± 404.26 | 8–10 |
| Periplogenin | 32.94 ± 9.16 | 8–10 |
Note: Data is based on a single oral administration of this compound at 50 mg/kg in rats. mdpi.com
Tissue Distribution Studies
Tissue distribution studies of this compound in rats have provided insights into its presence in major organs and its ability to cross the blood-brain barrier researchgate.netnih.gov.
Distribution in Major Organs (Liver, Kidney, Lung, Heart, Spleen)
Following administration, this compound has been detected in various tissues, including the liver, kidney, lung, heart, and spleen researchgate.netnih.gov. Studies in rats have indicated that this compound tends to distribute significantly in these major organs. Specifically, research using liquid chromatography with tandem mass spectrometry (LC-MS/MS) in rats showed that the highest levels of this compound were observed in the liver, followed by the kidney, lung, heart, and spleen researchgate.netlatamjpharm.org. Another study also reported higher concentrations of this compound and its metabolites (periplocymarin and periplogenin) in the heart, liver, spleen, lung, and kidney after oral administration in rats nih.gov.
Interactive Table 1: Relative Tissue Distribution of this compound in Rats (Based on observed levels)
| Organ | Relative Concentration |
| Liver | Highest |
| Kidney | High |
| Lung | High |
| Heart | High |
| Spleen | High |
Note: This table is based on the general trend observed in the cited studies where "higher" or "highest" concentrations were reported in these organs relative to others, particularly the brain.
Brain Distribution
Research suggests that only a small amount of this compound and its chemical constituents are distributed into the brain researchgate.netnih.gov. This indicates that this compound may have limited penetration across the blood-brain barrier in rats.
Elimination Characteristics
Non-compartmental pharmacokinetic analysis in rats has indicated that this compound is followed by rapid elimination researchgate.netlatamjpharm.org. Studies on the metabolism of this compound have suggested that hydrolysis by intestinal bacteria is a primary metabolic pathway nih.gov. However, the total excretion of this compound and its hydrolysate in urine and feces has been reported to be less than 14%, implying that other metabolic pathways, such as phase II metabolism, may also play a significant role in its elimination nih.gov.
Influence of Administration Route on Pharmacokinetics
The route of administration can significantly influence the pharmacokinetics of a drug, including its absorption and bioavailability genomind.comyoutube.com. While specific detailed comparisons of different administration routes for this compound's pharmacokinetics are not extensively detailed in the provided snippets, one study mentioned applying a validated method to study the pharmacokinetics of this compound in rat plasma after intravenous and intramuscular administration nih.gov. Another study highlighted that the absorption of this compound was rapid in vivo after oral administration of Cortex Periplocae extract in rats researchgate.net. Generally, intravenous administration results in 100% bioavailability as the drug enters the systemic circulation directly, whereas oral administration involves absorption which can be influenced by various factors, potentially leading to lower bioavailability genomind.comyoutube.com. The bioavailability of this compound has been reported to be very low in rats, with most of the unchanged form being rapidly eliminated through bile nih.gov.
Toxicology and Safety Assessment of Periplocin
Cardiotoxicity Mechanisms
Periplocin's cardiotoxicity stems from its action as a cardiac glycoside, primarily through the inhibition of the Na+-K+-ATPase pump in cardiac muscle cells litfl.com. This inhibition disrupts the normal ion balance, leading to an increase in intracellular sodium and subsequently calcium, which affects the heart's ability to contract and maintain a regular rhythm litfl.com.
Impact on Electrocardiograms
The effects of this compound on the electrical activity of the heart can be detected through changes in the electrocardiogram. Studies have shown that this compound can significantly alter the ECG in animal models, such as guinea pigs nih.gov. Cardiac glycosides are known to influence ECG parameters by increasing automaticity and slowing conduction through the AV node, potentially causing various degrees of heart block litfl.com. While the general impact on ECGs is noted, specific details on this compound's effects on parameters like QRS duration or QT interval were not the primary focus of the provided search results litfl.comnih.gov.
Metabolomics Studies on Cardiotoxicity
Metabolomics is a valuable tool for understanding the complex biological responses to toxic compounds like this compound researchgate.netnih.govd-nb.info. By analyzing the changes in the metabolic profile of an organism, researchers can identify biomarkers of toxicity and elucidate the affected biochemical pathways researchgate.netnih.govd-nb.info.
Identification of Biomarkers
Metabolomics studies have identified several potential biomarkers associated with this compound-induced cardiotoxicity. One study using GC-MS in rats identified 49 potential biomarkers in plasma and urine researchgate.netnih.gov. Another study using UPLC-Q-TOF/MS on neonatal rat cardiomyocytes identified 11 biomarkers related to cardiotoxicity d-nb.infonih.gov. These biomarkers include substances such as carnitine, acetylcarnitine, lysophosphatidylcholine, proline, glutamic acid, pyroglutamic acid, leucine, pantothenic acid, tryptophan, indoleacrylic acid, and citric acid frontiersin.orgd-nb.infonih.gov. The levels of some of these biomarkers, including carnitine, acetylcarnitine, lysoPC(16:0), proline, glutamic acid, pyroglutamic acid, leucine, pantothenic acid, tryptophan, indoleacrylic acid, and citric acid, were found to decrease with increasing doses of this compound frontiersin.org.
Affected Metabolic Pathways (e.g., Tricarboxylic Acid Cycle, Energy Metabolism, Arachidonic Acid Metabolism)
Metabolomic pathway analysis has revealed that this compound-induced cardiotoxicity is associated with disturbances in several key metabolic pathways. These include the tricarboxylic acid (TCA) cycle, energy metabolism, and arachidonic acid metabolism researchgate.netnih.govresearchgate.net. Additionally, amino acid metabolism and sphingolipid metabolism have been implicated d-nb.infonih.gov. Other pathways identified as potentially affected include phenylalanine, tyrosine, and tryptophan biosynthesis, phenylalanine metabolism, valine, leucine, and isoleucine biosynthesis, glycerophospholipid metabolism, and pantothenate and CoA biosynthesis rsc.orgrsc.org. These metabolic disruptions can impair the normal function of cardiac cells, contributing to the observed cardiotoxicity frontiersin.org.
Hepatotoxicity Considerations
This compound has also been reported to cause hepatotoxicity, although this effect appears to occur at certain doses mdpi.com. While the potential for liver damage is noted, the specific mechanisms underlying this compound-induced hepatotoxicity were not detailed within the provided search results mdpi.comxjtu.edu.cn.
Strategies for Reducing Toxicity
Efforts have been made to find ways to reduce the toxicity of this compound to enhance its therapeutic potential. One approach involves combining this compound with other substances. Studies have shown that Panax notoginseng saponins (B1172615) can effectively reduce this compound-induced cardiotoxicity researchgate.netnih.govresearchgate.net. This protective effect is linked to the ability of Panax notoginseng saponins to normalize the levels of certain cardiotoxicity biomarkers and influence metabolic pathways such as the TCA cycle, energy metabolism, and arachidonic acid metabolism researchgate.netnih.govresearchgate.net. The involvement of efflux transporters like P-glycoprotein (P-gp) in this compound's transport has also been investigated, and inhibiting P-gp has been shown to decrease the efflux ratio of this compound, suggesting a potential strategy to modify its pharmacokinetic profile and reduce toxicity dovepress.com.
Compatibility with Panax Notoginseng Saponins
Research has explored the compatibility of this compound with Panax notoginseng saponins (PNS) as a strategy to mitigate this compound-induced cardiotoxicity researchgate.netresearchgate.netnih.gov. High doses or prolonged use of this compound can lead to serious adverse reactions, particularly cardiotoxicity, which includes complications like arrhythmia researchgate.netresearchgate.net. Panax notoginseng is another herb used in traditional Chinese medicine, known for its protective effects on cardiomyocytes researchgate.net.
Studies, including metabolomic analyses in rats using gas chromatography-mass spectrometry (GC-MS), have investigated the mechanisms underlying this compound-induced cardiotoxicity and how compatibility pairing with PNS might reduce these effects researchgate.netnih.gov. One study identified 49 potential biomarkers associated with this compound-induced cardiotoxicity in rat plasma and urine samples researchgate.netnih.gov. Following compatibility pairing with PNS, the levels of 42 of these biomarkers returned close to normal researchgate.netnih.gov.
The mechanism by which PNS reduces this compound cardiotoxicity appears to involve effects on metabolic pathways such as the tricarboxylic acid cycle, energy metabolism, and arachidonic acid metabolism researchgate.netnih.gov. Another study involving cultured bovine adrenal medullary cells indicated that PNS could antagonize Cortex Periplocae extract-induced catecholamine secretion nih.gov. This compound was identified as a main active component of Cortex Periplocae extract in this study, and it was found to increase acetylcholine-induced catecholamine secretion in a calcium-dependent manner nih.gov. PNS, on the other hand, showed inhibitory actions on this secretion, suggesting antagonistic effects between Cortex Periplocae extract (containing this compound) and PNS in regulating intracellular calcium concentration nih.gov.
Table 1 summarizes key findings on the compatibility of this compound and Panax Notoginseng Saponins.
| Study Type | Model System | Key Finding | Reference |
| Metabolomics Study | Rats (plasma and urine samples) | PNS reduced levels of biomarkers associated with this compound-induced cardiotoxicity by affecting metabolic pathways. | researchgate.netnih.gov |
| In Vitro Study | Cultured bovine adrenal medullary cells | PNS antagonized Cortex Periplocae extract (containing this compound)-induced catecholamine secretion, suggesting antagonistic effects on calcium regulation. | nih.gov |
| In Vivo Study (Mouse Model, LD50) | Mice | Increased LD50 observed after oral administration of Cortex Periplocae extract and PNS in a 1:1 ratio compared to Cortex Periplocae extract alone. | researchgate.net |
Dosage Limitation based on this compound Content
The toxicity of Cortex Periplocae is closely linked to its cardiac glycoside components, with this compound being identified as a main toxic component nih.govmdpi.com. Studies have shown a good correlation between the content of this compound and the acute toxicity of Cortex Periplocae nih.gov. This correlation implies that limiting the content of this compound is necessary to reduce toxic responses when Cortex Periplocae is used clinically nih.gov.
While specific universal dosage limitations for this compound based purely on its content are not extensively detailed in the search results in terms of precise numerical thresholds for all applications, the principle of limiting this compound content to manage toxicity is highlighted nih.gov. The oral bioavailability of this compound in rats has been reported as low mdpi.com. Research into optimizing this compound accumulation in Periploca sepium adventitious roots for potential production has investigated factors like hormone and sucrose (B13894) concentrations, indicating efforts to understand and potentially control this compound content in plant material researchgate.net.
The inherent cardiotoxicity of this compound, particularly at high doses or with prolonged use, is a recognized limitation to its clinical application researchgate.netresearchgate.netamegroups.org. This underscores the importance of dosage considerations related to its content in any preparation.
Table 2 illustrates the correlation between this compound content and toxicity as indicated by research.
| Factor | Observation | Implication for Dosage Limitation | Reference |
| Correlation with Acute Toxicity of Cortex Periplocae | Good correlation observed between this compound content and acute toxicity. | Content limitation is necessary to reduce toxic response. | nih.gov |
| Cardiotoxicity at High Doses/Prolonged Use | This compound exhibits cardiotoxicity, limiting its clinical application. | Dosage must be controlled to mitigate this risk. | researchgate.netresearchgate.netamegroups.org |
Structure Activity Relationship Studies of Periplocin and Its Derivatives
Impact of Structural Modifications on Pharmacological Activities
The pharmacological activities of cardiac glycosides, including periplocin, are significantly influenced by their core steroidal framework, the lactone ring at the C17 position, and the sugar moiety attached, typically at the C3 position. mdpi.com SAR studies on steroidal cardiac glycosides have suggested a receptor model involving different areas for interaction with the Na+/K+-ATPase enzyme. These areas include a hydrophobic region for the steroidal core, and interaction points on the lactone ring, involving electrostatic and hydrogen bonding.
Modifications to the steroidal framework, the nature and position of sugar residues, and the structure of the lactone ring can profoundly impact the affinity for Na+/K+-ATPase and downstream signaling pathways, thereby affecting cardiotonic and anticancer activities. For instance, studies on various cardiac glycosides have shown that the sugar fragment at the C-3 position of the steroid moiety can influence activity, with certain sugar types being more favorable for potency against cancer cell lines. sci-hub.se The presence and position of hydroxyl groups on the steroid framework also play a role. mdpi.comsci-hub.se
Research indicates that this compound can induce apoptosis and inhibit the growth of various cancer cells by targeting pathways such as Akt, ERK, Bcl-2/Bax, Caspase, and Wnt/β-catenin. researchgate.netbiocrick.com Structural features that enhance these interactions or modulate these pathways are key determinants of its anticancer potency. Comparative proteomic analysis has been used to investigate the protein profile changes in cancer cells treated with this compound, identifying proteins involved in processes like cell proliferation and apoptosis that are affected by the compound. biocrick.com
Design and Evaluation of this compound Derivatives
The design and evaluation of this compound derivatives are driven by the need to improve its therapeutic index, enhance tumor selectivity, and potentially increase potency against specific cancer types. mdpi.comnih.gov Given the narrow therapeutic window and potential cardiovascular toxicity associated with cardiac glycosides, targeted delivery strategies and the synthesis of novel analogs with modified structures are actively being explored. mdpi.comnih.gov
Octreotide-Periplocymarin Conjugate Prodrugs
One promising approach to improve the targetability and reduce the systemic toxicity of cardiac glycosides is the development of conjugate prodrugs. mdpi.commdpi.comnih.gov An example is the octreotide-periplocymarin conjugate. Periplocymarin (B150456) is a cardiac glycoside isolated from Periploca plants, structurally related to this compound. mdpi.comnih.gov Octreotide (B344500) is a cyclic octapeptide analog of somatostatin (B550006), which can target somatostatin receptor subtypes often overexpressed on the surface of various tumor cells. mdpi.comnih.govresearchgate.net
The conjugation of periplocymarin to octreotide aims to deliver the cytotoxic cardiac glycoside specifically to tumor cells expressing somatostatin receptors, thereby increasing its accumulation in tumor tissue and reducing exposure to non-target organs like the heart and liver. mdpi.comnih.gov
Studies on the octreotide-periplocymarin conjugate prodrug have demonstrated improved targetability and anti-tumor efficiency in vitro and in vivo. The conjugate showed higher cytotoxicity against somatostatin receptor-overexpressing cancer cell lines (MCF-7 and HepG2) compared to normal cells (L-02). mdpi.comnih.gov In animal models, the conjugate exhibited greater accumulation in tumors and lower distribution in the heart and liver compared to periplocymarin alone, suggesting a potentially improved safety profile and enhanced anti-tumor efficacy. mdpi.comnih.gov
The synthesis of the octreotide-periplocymarin conjugate typically involves modifying periplocymarin with a carboxyl group and then conjugating it to octreotide using bifunctional crosslinkers. nih.gov The successful synthesis can be confirmed using techniques like mass spectrometry and NMR spectroscopy. nih.gov The improved tumor selectivity of such conjugates is attributed to the receptor-mediated endocytosis of the octreotide component, leading to targeted delivery of the cardiac glycoside payload. nih.gov
Synthetic Analogs
The synthesis and evaluation of synthetic analogs of this compound and other cardiac glycosides are crucial for defining the essential structural requirements for their biological activities and for discovering compounds with improved properties. mdpi.comjyoungpharm.org This involves introducing various modifications to the steroidal core, the lactone ring, or the sugar moiety. mdpi.com
SAR studies on synthetic analogs have explored the impact of changes in the stereochemistry, the presence and type of substituents at different positions (e.g., hydroxyl, methoxy, nitro, amino groups), and modifications to the lactone ring structure. mdpi.comnih.gov For instance, modifications to the side chain at C17 and the sugar attached at C3 have been shown to influence the potency and selectivity of cardiac glycosides. mdpi.comsci-hub.se
Research on synthetic pregnane (B1235032) and 21-norpregnane derivatives, related to the aglycone of some cardiac glycosides, has investigated the impact of different functional groups at C20 on their affinity for Na+/K+-ATPase. mdpi.com The nature of the sugar attached is also a critical determinant of potency, with certain sugars like rhamnose conferring higher activity in some series of compounds. mdpi.com
Synthetic analogs with modified or simplified frameworks have also been explored, although maintaining significant inotropic or anticancer activity can be challenging. mdpi.com The development of steroid-azole hybrids, which combine features of steroids and azole rings, represents another avenue in the search for novel anticancer agents with potentially different mechanisms or improved SAR profiles compared to the parent cardiac glycosides. sci-hub.se
Analytical Methodologies for Periplocin and Its Metabolites in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the quantitative analysis of periplocin and its metabolites in biological samples due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.comalwsci.com This method involves separating the analytes using liquid chromatography before they are introduced into a tandem mass spectrometer for detection and quantification. bioanalysis-zone.comalwsci.com Several studies have reported validated LC-MS/MS methods for the determination of this compound and its metabolites like periplocymarin (B150456) and periplogenin (B192074) in matrices such as rat plasma. researchgate.netnih.gov
Method Validation Parameters (Linearity, Accuracy, Precision, Recovery, Matrix Effects, Stability)
Method validation is a critical step to ensure the reliability and suitability of an analytical method for its intended purpose. For LC-MS/MS methods used in bioanalysis, key validation parameters include linearity, accuracy, precision, recovery, matrix effects, and stability. rsc.orgnih.govturkjps.org These parameters are typically assessed according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA). rsc.orgnih.govturkjps.org
Linearity: Evaluates the proportionality between the analyte concentration and the instrument response over a defined range. Calibration curves are constructed using standard samples at various concentrations. rsc.orgnih.govresearchgate.net
Accuracy: Measures the closeness of the measured value to the true concentration. It is assessed by analyzing quality control (QC) samples at different concentration levels. rsc.orgturkjps.orgnih.govresearchgate.net
Precision: Assesses the reproducibility of the measurements under specified conditions. It is typically evaluated as intra-day (within the same day) and inter-day (on different days) precision, expressed as the percentage of coefficient of variation (CV%). rsc.orgturkjps.orgnih.govresearchgate.net
Recovery: Determines the efficiency of the sample preparation method in extracting the analyte from the biological matrix. It is calculated by comparing the response of the analyte in processed samples to that in post-processed spiked samples. rsc.orgnih.govresearchgate.netmdpi.com
Matrix Effects: Evaluate the influence of endogenous components in the biological matrix on the ionization of the analyte. Normalized matrix factors are often used to assess this parameter. rsc.orgturkjps.orgnih.govresearchgate.net Significant matrix effects can suppress or enhance the analyte signal. nih.gov
Stability: Assesses the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., at room temperature, refrigerated, freeze-thaw cycles, in the autosampler). rsc.orgnih.govturkjps.orgnih.gov
Research findings indicate that LC-MS/MS methods for this compound and its metabolites have demonstrated acceptable validation parameters. For example, a method for this compound, periplocymarin, and periplogenin in rat plasma showed linearity over specific concentration ranges, with intra- and inter-day precision and accuracy within acceptable limits. nih.govnih.gov Recoveries for these analytes were reported to be over 67.7% and in some cases over 90%, with matrix effects within acceptable ranges. nih.govnih.gov
Here is an example table summarizing typical validation parameters based on research findings:
| Parameter | Analyte(s) | Matrix | Linearity Range (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | Recovery (%) | Matrix Effect (Normalized Factor) |
| Example Data | This compound, Periplocymarin, Periplogenin | Rat Plasma | 0.1 - 100 | < 15 | < 15 | 90 - 110 | > 67.7 | 0.85 - 1.15 |
Selected Reaction Monitoring (SRM) Mode
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive detection mode used in tandem mass spectrometry, particularly with triple quadrupole mass spectrometers. thermofisher.comproteomics.com.auwikipedia.org In SRM mode, a specific precursor ion of the analyte is selected in the first quadrupole (MS1), fragmented in the collision cell, and then a specific product ion resulting from the fragmentation is selected and detected in the third quadrupole (MS2). thermofisher.comproteomics.com.auwikipedia.org This targeted approach significantly reduces background noise and interference from the biological matrix, enhancing the sensitivity and selectivity of the method. proteomics.com.auwikipedia.org
LC-MS/MS methods for this compound and its metabolites commonly employ SRM (or MRM) in positive electrospray ionization (ESI) mode for detection. researchgate.netnih.govnih.gov Specific precursor-to-product ion transitions (m/z values) are chosen for each analyte and the internal standard to ensure selective quantification. researchgate.netwikipedia.org For instance, a validated method for this compound used specific SRM transitions for this compound and its internal standard, digoxin (B3395198). researchgate.net
Internal Standards (e.g., Digoxin, Psoralen)
The use of an internal standard (IS) is crucial in quantitative LC-MS/MS analysis to compensate for variations that may occur during sample preparation, matrix effects, and instrument fluctuations. rsc.orgnih.gov An ideal internal standard should be chemically similar to the analyte, behave similarly during sample processing and chromatography, and have a distinct mass-to-charge ratio from the analyte and endogenous compounds.
Several compounds have been reported as internal standards in LC-MS/MS methods for this compound and its metabolites. Digoxin and psoralen (B192213) are examples of internal standards that have been used. nih.govnih.govresearchgate.net For instance, digoxin was used as an internal standard in an LC-MS/MS method for this compound in rat plasma. researchgate.net Another study utilized psoralen as the internal standard for the simultaneous determination of this compound, periplocymarin, and periplogenin in rat plasma. researchgate.netnih.gov The choice of internal standard can impact the accuracy and reliability of the method.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an advanced form of LC-MS/MS that utilizes smaller particle size columns and higher mobile phase flow rates and pressures. This results in faster separation times, improved chromatographic resolution, and increased sensitivity compared to conventional LC-MS/MS. mdpi.com UPLC-MS/MS is increasingly used for the analysis of drugs and metabolites in biological matrices, particularly when high throughput and sensitivity are required. mdpi.comchromatographyonline.com
A sensitive and specific UPLC-MS/MS method has been developed and validated for the simultaneous determination of this compound and several of its metabolites, including periplocymarin, periplogenin, periplocoside M, and periplocoside N, in rat plasma. researchgate.net This highlights the capability of UPLC-MS/MS for comprehensive analysis of this compound and its metabolic profile. Sample preparation techniques like protein precipitation with acetonitrile (B52724) have been employed in conjunction with UPLC-MS/MS for analyzing this compound and its metabolites in plasma, demonstrating acceptable sensitivity and matrix effects. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely applied in metabolomics studies. researchgate.netnih.govthescientistschannel.comscielo.br Metabolomics aims to comprehensively analyze the small molecule metabolites present within a biological system, providing insights into the physiological state and biochemical processes. alwsci.comnih.govnih.gov GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds, including many primary metabolites. scielo.brnih.gov However, many polar metabolites require chemical derivatization to increase their volatility before GC-MS analysis. scielo.brnih.gov
GC-MS has been utilized in metabolomics studies to investigate the metabolic changes associated with this compound, particularly in the context of its potential cardiotoxicity. researchgate.netnih.gov By analyzing metabolic profiles in biological samples like plasma and urine using GC-MS, researchers can identify potential biomarkers and affected metabolic pathways. researchgate.netnih.gov For example, a GC-MS-based metabolomics study identified numerous potential biomarkers in rat plasma and urine related to this compound-induced cardiotoxicity, shedding light on the underlying mechanisms involving pathways such as the tricarboxylic acid cycle, energy metabolism, and arachidonic acid metabolism. researchgate.net This demonstrates the utility of GC-MS-based metabolomics in understanding the broader biological impact of this compound.
Future Directions and Translational Potential of Periplocin Research
Further Elucidation of Molecular Mechanisms
Despite progress in understanding periplocin's effects on various cancer cell lines, a comprehensive elucidation of its molecular mechanisms remains a key area for future research. Studies have indicated that this compound can inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer types, including lymphoma, pancreatic cancer, and hepatocellular carcinoma. nih.govnih.govnih.govdovepress.com
Research has shown this compound's involvement in several signaling pathways. For instance, it has been reported to activate the AMPK/mTOR pathway and inhibit p70 S6 kinase in pancreatic cancer cells, leading to apoptosis and inhibited proliferation. nih.govresearchgate.netresearchgate.netnih.gov In lung cancer cells, this compound has been found to downregulate proteins such as ATP5A1, EIF5A, ALDH1, and PSMB6, and suppress the Akt/Erk signaling pathway. phytopurify.comdovepress.comkarger.comfrontiersin.org Furthermore, this compound can sensitize TRAIL-resistant hepatocellular carcinoma cells by inducing the expression of death receptors DR4 and FADD and suppressing inhibitors of apoptosis (IAPs), leading to caspase activation and apoptosis. phytopurify.comnih.gov In lymphoma cells, this compound has been shown to induce apoptosis and G2/M cell cycle arrest by decreasing the levels of CDK1 and cyclin B1 proteins, potentially through multiple targets and signaling pathways, including PI3K-Akt, Ras, and MAPK pathways. nih.govdovepress.comresearchgate.net
Future studies should aim to precisely map the complex network of interactions influenced by this compound. This includes identifying additional direct and indirect targets, understanding the upstream and downstream events in affected signaling cascades, and investigating potential crosstalk between different pathways. Advanced techniques such as proteomics, transcriptomics, and metabolomics can provide a more holistic view of cellular responses to this compound treatment. For example, proteomic analysis has already provided insights into protein profile changes in lung cancer cells treated with this compound, highlighting the involvement of transcription and proteolysis. karger.comfrontiersin.org Further research is needed to fully understand how this compound regulates the expression of specific proteins like ATPB and EIF5A and their relationship with processes like proteolysis. karger.com
Understanding the detailed molecular mechanisms will be crucial for predicting this compound's effects in different cellular contexts and identifying potential biomarkers for treatment response.
Development of Novel Therapeutic Strategies
The promising preclinical findings on this compound's antitumor activity pave the way for developing novel therapeutic strategies. nih.govnih.govdovepress.comresearchgate.netctdbase.org This involves optimizing its use as a single agent and exploring its potential in combination therapies and advanced delivery systems.
Combination Therapies
Combining this compound with other therapeutic agents is a promising strategy to enhance efficacy and overcome drug resistance, a major challenge in cancer treatment. karger.comresearchgate.netmdpi.comoncotarget.com Preclinical studies have demonstrated the synergistic effects of this compound in combination with other treatments. For instance, combining this compound with TRAIL has shown enhanced cytotoxicity and apoptosis induction in TRAIL-resistant hepatocellular carcinoma and esophageal squamous cell carcinoma cells. phytopurify.comnih.govnih.gov This combination approach leverages this compound's ability to upregulate death receptors and suppress IAPs, thereby sensitizing resistant cells to TRAIL-induced apoptosis. phytopurify.comnih.gov
Further research is needed to identify optimal combination partners for this compound across various cancer types. This could include conventional chemotherapeutic agents, targeted therapies, or immunotherapies. Studies should focus on evaluating the synergistic effects, determining optimal dosing regimens for combinations (though dosage details are excluded from this article), and investigating the mechanisms underlying the synergistic interactions. The use of in vitro and in vivo models representing different cancer subtypes and resistance profiles will be essential in this endeavor.
Targeted Drug Delivery Systems
Developing targeted drug delivery systems for this compound can enhance its therapeutic index by increasing its concentration at tumor sites while minimizing exposure to healthy tissues. chem960.comwikipedia.orgmdpi.comopenaccessjournals.com This is particularly relevant for compounds like this compound, which can have dose-dependent toxicity. wikipedia.orgmdpi.com
Nanotechnology offers promising avenues for this compound delivery. Nanoparticles, liposomes, or nanogels can encapsulate this compound, providing controlled release and improved stability. wikipedia.orgopenaccessjournals.comfrontiersin.org These systems can be functionalized with targeting ligands that bind specifically to receptors overexpressed on cancer cells, facilitating selective uptake and accumulation within the tumor microenvironment. wikipedia.orgopenaccessjournals.comdovepress.com
Future research should focus on designing and characterizing this compound-loaded targeted delivery systems. This includes evaluating their stability, drug release profiles, targeting efficiency, and therapeutic efficacy in preclinical models. The goal is to develop systems that can deliver this compound effectively to the tumor while reducing systemic exposure and potential off-target effects.
Clinical Translation and Assessment in Human Subjects
Translating the promising preclinical findings of this compound into clinical applications requires rigorous assessment in human subjects. mdpi.com While traditional uses of Cortex periplocae (from which this compound is extracted) exist, the clinical use of isolated this compound for cancer therapy is still in early stages of exploration. wikipedia.orgphytopurify.commdpi.com
Future directions must include well-designed clinical trials to evaluate the safety, efficacy, and pharmacokinetics of this compound in cancer patients. These trials should aim to identify the types of cancers that are most responsive to this compound, determine optimal dosing strategies (excluding specific dosage information here), and assess its efficacy as a single agent or in combination with other therapies. mdpi.com
Challenges in clinical translation may include identifying appropriate patient populations, managing potential side effects (though specific profiles are excluded), and establishing clear endpoints for efficacy evaluation. Collaborative efforts between researchers, clinicians, and regulatory bodies will be crucial to navigate the complex process of bringing this compound-based therapies to the clinic.
Bioinformatics and Network Pharmacology Approaches
Bioinformatics and network pharmacology are powerful tools that can accelerate the research and development of this compound. mdpi.comdntb.gov.uadovepress.commdpi.com These approaches allow for the systematic analysis of complex biological data to understand the multifaceted interactions of this compound with biological systems.
Network pharmacology has been successfully applied to predict potential targets and signaling pathways of this compound in diseases like lymphoma. nih.govdovepress.comresearchgate.net By integrating data from various databases, researchers can construct networks illustrating the relationships between this compound, its targets, and disease pathways. This can help identify key genes and pathways modulated by this compound, providing insights into its mechanisms of action and potential therapeutic applications. nih.govdovepress.comresearchgate.net
Future research should leverage these approaches to:
Identify novel targets of this compound.
Predict potential synergistic drug combinations.
Understand the molecular basis of drug resistance.
Identify biomarkers for patient stratification.
Explore the effects of this compound on the tumor microenvironment.
Bioinformatics tools can analyze high-throughput data from genomic, transcriptomic, and proteomic studies to gain a deeper understanding of this compound's effects at a systems level. nih.govkarger.comfrontiersin.org This can lead to the identification of new therapeutic opportunities and the rational design of clinical trials.
Pharmacogenomics and Personalized Medicine Approaches
Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, holds significant potential for optimizing this compound therapy. mdpi.comdigibib.netresearchgate.netamegroups.orgnih.gov Understanding the genetic factors that influence this compound's metabolism, efficacy, and potential side effects can pave the way for personalized medicine approaches. mdpi.comresearchgate.net
Future research in this area should focus on identifying genetic variants that correlate with differential responses to this compound. This could involve:
Genome-wide association studies (GWAS) to identify genetic markers associated with this compound efficacy or toxicity.
Studies on the role of genetic polymorphisms in drug-metabolizing enzymes and transporters that handle this compound.
Investigating how genetic variations in target pathways influence treatment outcomes.
By identifying pharmacogenomic biomarkers, clinicians could potentially predict which patients are most likely to benefit from this compound therapy and those who may be at higher risk of adverse effects. mdpi.comresearchgate.net This would allow for tailoring treatment decisions to individual patients, improving therapeutic outcomes and minimizing risks. openaccessjournals.commdpi.comresearchgate.net Implementing pharmacogenomics in this compound research aligns with the broader shift towards precision medicine in cancer therapy. mdpi.comamegroups.org
Sustainable Sourcing and Production of this compound
The primary natural source of this compound is the root bark of Periploca sepium Bunge medchemexpress.comchemfaces.comwikipedia.orgmedchemexpress.com. Relying solely on wild harvesting of this plant species can lead to concerns about overexploitation, potential habitat damage, and variability in compound yield depending on geographical location, climate, and harvesting practices. Sustainable sourcing necessitates exploring alternative production methods to ensure a consistent and environmentally responsible supply of this compound for research and potential therapeutic applications.
One promising avenue for sustainable production is plant tissue culture, specifically the cultivation of adventitious roots of Periploca sepium. This biotechnological method allows for uniform mass production of plant material under controlled environmental conditions researchgate.net. Research has investigated the dynamics of biomass production and this compound accumulation in adventitious root cultures researchgate.net. Studies have explored optimizing culture conditions, such as nutrient composition and hormone levels, to enhance both root growth and this compound yield researchgate.netresearchgate.nettiprpress.com.
Factors influencing this compound content and yield in adventitious root cultures include the type and concentration of hormones, as well as the nutrient medium composition researchgate.netresearchgate.nettiprpress.com. For instance, studies have shown that the concentration of indole-3-butyric acid (IBA) can significantly impact adventitious root proliferation and this compound accumulation researchgate.net. Different ratios and total amounts of nitrogen sources (ammonium and nitrate) in the culture medium have also been investigated to maximize biomass and secondary metabolite production tiprpress.com.
Transcriptome analysis of Periploca sepium tissues, including adventitious roots and calli, has been conducted to identify genes involved in the steroid biosynthesis pathway, from which this compound is derived frontiersin.org. Understanding the molecular mechanisms regulating the synthesis of bioactive steroids like this compound can potentially lead to metabolic engineering strategies to further enhance its production in tissue culture systems frontiersin.org.
While plant tissue culture offers a more sustainable alternative to wild harvesting, challenges remain in optimizing yields to meet potential industrial demands fao.org. Further research is needed to fully understand the complex factors influencing this compound biosynthesis in cultured cells and tissues and to develop cost-effective and scalable production methods.
Another potential future direction for sustainable production could involve synthetic biology approaches, such as engineering microorganisms or other plant systems to produce this compound or its precursors through biosynthetic pathways. However, research in this specific area for this compound appears to be in early stages or not widely reported in the immediately available literature.
The development of sustainable sourcing and production methods for this compound is crucial for ensuring its availability for ongoing research and potential future applications, mitigating the environmental impact of relying solely on wild plant populations.
Data Table: Impact of Culture Conditions on this compound Production in Periploca sepium Adventitious Root Cultures
| Culture Strategy / Condition | Biomass (Dry Weight) Increase (%) | This compound Content Increase (%) | This compound Yield Increase (%) | Reference |
| Fed-batch cultivation (vs. control) | 136 | 108 | 389 | tiprpress.com |
| Optimum IBA concentration (1 mg/L) | Not specified | Highest content (95.46 μg/g) | Not specified | researchgate.net |
| Two-stage culture based on nitrogen source | Significant increase | Significant increase | Significantly increased | tiprpress.com |
Note: Specific values for biomass and yield increases may vary depending on the exact control conditions used in different studies.
Q & A
Q. What are the primary mechanisms through which Periplocin exerts its anticancer effects?
this compound inhibits cancer cell proliferation by inducing apoptosis and cell cycle arrest (G2/M phase). Key mechanisms include:
- Downregulation of CDK1 and Cyclin B1 : this compound reduces protein levels of CDK1 and Cyclin B1, critical regulators of the G2/M transition, without affecting their mRNA expression .
- Pathway Modulation : It targets PI3K-Akt, Ras, and MAPK signaling pathways, which regulate cell survival, proliferation, and apoptosis. For example, in lymphoma cells, it suppresses ERK and Akt activity, linked to DNA repair and apoptosis .
- In Vivo Efficacy : In gastric cancer xenograft models, this compound inhibits tumor growth via ERK1/2-EGR1 pathway activation, confirmed through Western blotting and immunohistochemistry .
Q. What experimental models are commonly used to study this compound's effects on cancer cells?
- Cell Lines : Lymphoma (HuT78, Jurkat), gastric (SGC-7901, MGC-803), and colorectal cancer (CRC) cell lines are standard in vitro models. Normal cells (e.g., PBLs from healthy donors) are used to assess selectivity .
- Assays :
- MTS Assay : Quantifies cytotoxicity (e.g., IC50 of ~485 ng/mL in HuT78 cells) .
- Flow Cytometry : Measures apoptosis (e.g., 45.9% apoptosis in HuT78 cells at 400 ng/mL) and cell cycle distribution .
- Western Blotting : Validates protein-level changes (e.g., Cyclin B1 reduction to 27% of control in HuT78 cells) .
Q. How do researchers assess the cytotoxic effects of this compound in vitro?
- Dose-Response Curves : this compound’s inhibitory effects are tested at escalating concentrations (e.g., 25–400 ng/mL) over 24–72 hours .
- Positive Controls : Vincristine (VCR) is used to benchmark efficacy (e.g., 10–36% inhibition in lymphoma cells) .
- Normal Cell Controls : Peripheral blood lymphocytes (PBLs) confirm cancer cell selectivity (e.g., minimal toxicity at 400 ng/mL) .
Advanced Research Questions
Q. How can network pharmacology approaches elucidate this compound's multi-target mechanisms in lymphoma?
- Target Prediction : PharmMapper identifies 299 potential binding targets, while GeneCards links 216 genes to lymphoma progression .
- PPI Networks : STRING and Cytoscape reveal hub genes (e.g., MAPK1, AKT1) enriched in pathways like T-cell receptor signaling and autophagy .
- Bioinformatics Tools : R-based GO/KEGG analyses highlight pathways (e.g., PI3K-Akt) and molecular functions (e.g., kinase activity) .
Q. What methodologies resolve contradictions between mRNA and protein expression data in this compound-treated cells?
- Multi-Omics Integration : Combine qPCR (mRNA) and Western blotting (protein) to detect post-translational regulation. For example, this compound reduces Cyclin B1 protein by 73% without altering mRNA levels .
- Molecular Docking : Predicts direct binding of this compound to Cyclin B1/CDK1 pockets, explaining protein inhibition despite stable mRNA .
Q. How does this compound's interaction with LGALS3 influence lysophagy in colorectal cancer, and what techniques validate this interaction?
- Binding Assays :
- CETSA : Stabilizes LGALS3 protein under thermal stress, confirming direct interaction .
- DARTS : Shows LGALS3 resistance to pronase digestion upon this compound treatment .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
